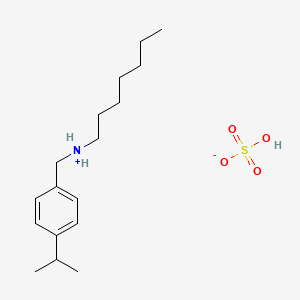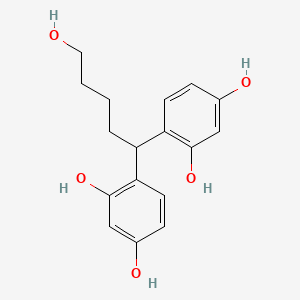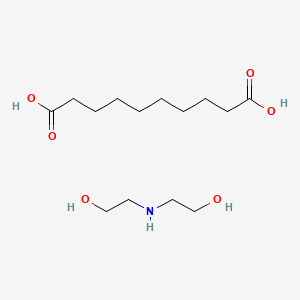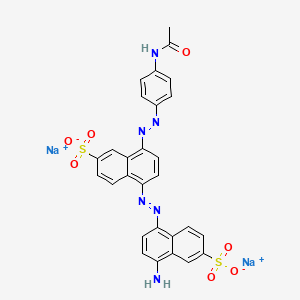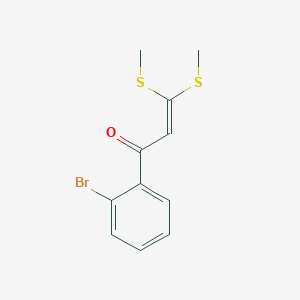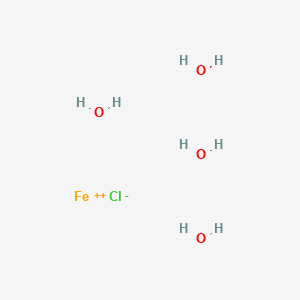
Iron(2+);chloride;tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(2+);chloride;tetrahydrate, also known as ferrous chloride tetrahydrate, is a chemical compound with the formula FeCl₂·4H₂O. It is a pale green solid that is highly soluble in water. This compound is commonly used in various industrial and laboratory applications due to its reducing properties and its role as a precursor to other iron compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron(2+);chloride;tetrahydrate can be synthesized by dissolving iron in hydrochloric acid, followed by crystallization from water. The reaction is as follows: [ \text{Fe} + 2\text{HCl} \rightarrow \text{FeCl}_2 + \text{H}_2 ] The resulting ferrous chloride is then crystallized from water to obtain the tetrahydrate form .
Industrial Production Methods: In industrial settings, ferrous chloride is often produced as a byproduct of steel production. The waste hydrochloric acid from steel pickling processes reacts with iron to form ferrous chloride. This solution is then concentrated and crystallized to obtain the tetrahydrate form .
Types of Reactions:
Oxidation: this compound can be oxidized to iron(3+) chloride in the presence of oxidizing agents. [ \text{4FeCl}_2 + \text{O}_2 + 4\text{HCl} \rightarrow 4\text{FeCl}_3 + 2\text{H}_2\text{O} ]
Reduction: It acts as a reducing agent in various chemical reactions, reducing other compounds while itself being oxidized to iron(3+) chloride.
Substitution: It can undergo substitution reactions where the chloride ions are replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, chlorine, and other halogens.
Reducing Agents: Hydrogen gas, carbon monoxide.
Solvents: Water, methanol, and other polar solvents.
Major Products Formed:
Iron(3+) chloride (FeCl₃): Formed during oxidation reactions.
Iron complexes: Formed during substitution reactions with various ligands.
Scientific Research Applications
Iron(2+);chloride;tetrahydrate has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in the synthesis of various iron complexes and as a precursor to other iron compounds.
Biology: Employed in studies related to iron metabolism and its role in biological systems.
Medicine: Investigated for its potential use in iron supplementation and treatment of iron-deficiency anemia.
Industry: Utilized in wastewater treatment as a flocculating agent and in the dyeing industry as a mordant
Mechanism of Action
The mechanism of action of iron(2+);chloride;tetrahydrate primarily involves its ability to donate electrons, making it an effective reducing agent. In biological systems, it participates in redox reactions, playing a crucial role in cellular respiration and oxygen transport. The compound interacts with various molecular targets, including enzymes and proteins involved in iron metabolism .
Comparison with Similar Compounds
Iron(3+) chloride (FeCl₃): A common oxidizing agent with different chemical properties.
Iron(2+) sulfate (FeSO₄): Another iron(2+) compound used in similar applications but with different solubility and reactivity.
Iron(2+) bromide (FeBr₂): Similar in structure but with bromide ions instead of chloride.
Uniqueness: Iron(2+);chloride;tetrahydrate is unique due to its high solubility in water and its ability to form stable tetrahydrate crystals. Its reducing properties and versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
ClFeH8O4+ |
|---|---|
Molecular Weight |
163.36 g/mol |
IUPAC Name |
iron(2+);chloride;tetrahydrate |
InChI |
InChI=1S/ClH.Fe.4H2O/h1H;;4*1H2/q;+2;;;;/p-1 |
InChI Key |
WTPDOLWWPWJHPI-UHFFFAOYSA-M |
Canonical SMILES |
O.O.O.O.[Cl-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonic acid, 3-[[4-[(4-hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, monosodium salt](/img/structure/B13773208.png)
![2-(benzyl)-6-ethoxy-7-methoxy-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B13773215.png)
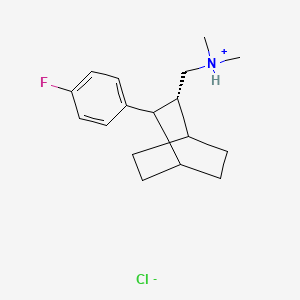
![3-Amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13773225.png)

![Ethyl 2-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-5-nitro-3-thenoate](/img/structure/B13773239.png)
![[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene](/img/structure/B13773244.png)

